N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a tetrahydro-2H-thiopyran (a sulfur-containing six-membered ring) substituted with a 2-hydroxyethoxy group and a methyl moiety. The benzene ring is para-substituted with a trifluoromethyl (-CF₃) group, which confers enhanced electron-withdrawing properties and metabolic stability. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c16-15(17,18)12-1-3-13(4-2-12)25(21,22)19-11-14(23-8-7-20)5-9-24-10-6-14/h1-4,19-20H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJIVVENZZJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tetrahydrothiopyran moiety and a trifluoromethyl group, suggests diverse biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 395.39 g/mol. The presence of the hydroxyethoxy substituent enhances its solubility, which is critical for its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This property is valuable for drug design, particularly in targeting metabolic pathways involved in diseases such as cancer.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions like inflammation and infection.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against respiratory tract pathogens, showing promising results that warrant further investigation into its use as an antimicrobial agent .
- Enzyme Interaction Studies : A detailed study utilized X-ray fluorescence spectrometry to analyze the binding interactions between this compound and various enzymes. Results indicated strong binding affinities, suggesting potential applications in drug development aimed at modulating enzyme activity .
- Receptor Modulation : The compound's ability to modulate receptor activity was explored in the context of inflammatory diseases. It was found to influence cytokine production, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiopyran Ring
N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide ()
- Key Differences :
- The thiopyran ring is substituted with a methoxy (-OCH₃) group instead of 2-hydroxyethoxy (-OCH₂CH₂OH).
- The sulfonamide nitrogen is linked to a 3-methylphenyl group rather than a trifluoromethyl-substituted benzene.
- The 3-methylphenyl group introduces steric bulk, which could alter binding affinity in biological targets compared to the electron-deficient trifluoromethylbenzene moiety .
4-(2-Methyl-2-propanyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide ()
- Key Differences :
- The thiopyran ring is replaced with a tetrahydropyran (oxygen instead of sulfur).
- The sulfonamide nitrogen is doubly substituted with a tetrahydropyran-4-yl group and a trifluoroethyl (-CH₂CF₃) group.
- The trifluoroethyl group introduces strong electron-withdrawing effects, similar to the trifluoromethyl group in the target compound .
Variations in the Sulfonamide Core
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Key Differences :
- Lacks the thiopyran ring entirely.
- The sulfonamide nitrogen is linked to a 4-methoxyphenyl group.
- Implications :
N-Ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide ()
- Key Differences :
- Contains an indazole heterocycle fused to the benzene ring.
- The sulfonamide nitrogen is substituted with an ethyl group.
- Implications :
Data Tables
Table 1: Structural and Functional Group Comparisons
| Compound Name | Thiopyran Substituent | Sulfonamide Substituent | Aromatic Ring Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-Hydroxyethoxy | -NH-(CH₂-thiopyran) | -CF₃ | Sulfonamide, thiopyran, -CF₃ |
| N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | Methoxy | -NH-(CH₂-thiopyran) | -CH₃ (3-methylphenyl) | Sulfonamide, thiopyran, -OCH₃ |
| 4-(2-Methyl-2-propanyl)-N-(tetrahydropyran-4-yl)-N-(trifluoroethyl)benzenesulfonamide | None (tetrahydropyran) | -N-(tetrahydropyran) | -CF₃ | Sulfonamide, tetrahydropyran |
| N-(4-Methoxyphenyl)benzenesulfonamide | None | -NH-(4-methoxyphenyl) | -OCH₃ | Sulfonamide, methoxy |
Table 2: Spectroscopic Data (Selected Examples)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 2-hydroxyethoxy group may complicate synthesis compared to methoxy-substituted analogs (), requiring protection/deprotection strategies for the hydroxyl group .
- Tautomerism : Thiopyran-derived sulfonamides (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, which could influence their reactivity and interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
